Terephthalamidine
Overview
Description
It was initially synthesized and tested in the late 1950s and early 1960s for its potential antitumor activity . Despite its promising activity against murine leukemias, it was dropped from clinical trials due to severe neurotoxicity . it has recently garnered renewed interest for further clinical investigation due to its unique structure and spectrum of preclinical activity .
Mechanism of Action
Target of Action
Terephthalamidine, also known as 1,4-Diamidinobenzene, is a derivative of a class of compounds called the phthalanilides It has been suggested that this compound and related compounds may interact with nucleic acids, proteins, and anionic lipids .
Mode of Action
It has been suggested that this compound may bind to a class of phospholipids in the nuclear and mitochondrial fractions of cells . The binding of this compound to RNA and DNA may be ionic rather than covalent . There is a direct correlation between the degree of complexing in vivo (primarily with lipids) and the intensity of the chemotherapeutic response .
Biochemical Pathways
It has been suggested that this compound may interact with nucleic acids, proteins, and anionic lipids , which could potentially affect multiple biochemical pathways.
Result of Action
One patient with adenocarcinoma of the lung had a 40% decrease in mediastinal lymph nodes and resolution of a pleural effusion lasting 2 months .
Action Environment
It is known that the toxicity of this compound was severe and unusual, including profound and intractable anorexia, weight loss, and prostration in all patients . This toxicity was delayed and accompanied by hyponatremia and hypokalemia .
Biochemical Analysis
Biochemical Properties
Terephthalamidine plays a significant role in biochemical reactions, particularly in its interactions with nucleic acids and proteins. It has been observed to form complexes with nucleic acids, proteins, and anionic lipids. These interactions are primarily ionic rather than covalent, suggesting that this compound can bind to nucleic acids and proteins through electrostatic interactions . The compound’s ability to form complexes with nucleic acids and proteins indicates its potential to interfere with cellular processes that involve these biomolecules.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it has been studied for its antitumor activity. The compound does not significantly affect cellular respiration, phosphorylation, or ATP levels. It has minor effects on acetate incorporation into lipids and glycine incorporation into proteins . These findings suggest that this compound may influence cellular metabolism and protein synthesis to a certain extent. Additionally, this compound has been observed to interfere with mRNA-dependent systems, indicating its potential impact on gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with nucleic acids and proteins. The compound forms ionic complexes with nucleic acids and proteins, which may disrupt their normal functions. In cell-free in vitro systems, this compound has been shown to complex with nucleic acids, proteins, and anionic lipids . This binding action suggests that this compound may interfere with the synthesis and function of nucleic acids and proteins, leading to its observed biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to have a terminal half-life of approximately 23 hours, with renal excretion accounting for 64% of the total cumulative dose . This indicates that this compound is relatively stable and can be excreted efficiently. The compound’s toxicity has been a concern, with delayed toxicity observed in patients, including symptoms such as anorexia, weight loss, and electrolyte imbalances .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models to understand its dosage-dependent effects. In preclinical studies, this compound has shown antitumor activity against murine leukemias . The compound’s toxicity has limited its use, with severe and unusual neurotoxicity observed at higher doses . These findings highlight the importance of determining the appropriate dosage to balance the compound’s therapeutic effects with its potential adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with nucleic acids, proteins, and lipids. The compound forms complexes with nucleic acids and proteins, which may affect their synthesis and function . Additionally, this compound has been shown to interact with lipids, forming complexes that may influence lipid metabolism . These interactions suggest that this compound can impact various metabolic pathways within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interactions with nucleic acids, proteins, and lipids. The compound forms complexes with these biomolecules, which may affect its localization and accumulation within cells . This compound’s ability to bind to nucleic acids and proteins suggests that it may be transported and distributed to specific cellular compartments where these biomolecules are present.
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with nucleic acids, proteins, and lipids. The compound has been observed to localize within the nuclear and mitochondrial fractions of cells, indicating its potential impact on these organelles . The binding of this compound to nucleic acids and proteins within these compartments suggests that it may influence the functions of the nucleus and mitochondria, including gene expression and energy metabolism.
Preparation Methods
Terephthalamidine can be synthesized through a homogeneous condensation reaction between amidine and aldehyde in dimethyl sulfoxide . The reaction typically involves the formation of a Schiff base, followed by nucleophilic addition between a primary amine and a ketone . Industrial production methods may involve continuous or prolonged infusion to optimize yield and purity .
Chemical Reactions Analysis
Terephthalamidine undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve common reducing agents, but specific conditions are not extensively studied.
Substitution: It can participate in nucleophilic substitution reactions, forming Schiff bases with aromatic aldehydes.
Common reagents used in these reactions include dimethyl sulfoxide, primary amines, and aromatic aldehydes . Major products formed from these reactions include Schiff bases and other substituted derivatives .
Scientific Research Applications
Terephthalamidine has been primarily investigated for its antitumor activity . It has shown potential in preclinical studies against murine leukemias and has been chosen for further clinical investigation by the National Cancer Institute’s Project for the Review of Old Drugs . Its unique structure and ability to form complexes with nucleic acids, proteins, and anionic lipids make it a valuable compound for studying chemotherapeutic mechanisms .
Comparison with Similar Compounds
Terephthalamidine is one of 800 terephthalanilides and related compounds synthesized and tested for antitumor activity . Similar compounds include:
Pentamidine: Known for its antiprotozoal activity.
Phenformin: An antidiabetic drug with structural similarities to this compound.
This compound’s uniqueness lies in its specific activity against murine leukemias and its ability to form complexes with nucleic acids and lipids .
Properties
IUPAC Name |
benzene-1,4-dicarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H3,9,10)(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMMLGAPDZGRJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165538 | |
Record name | Terephthalamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15411-54-8 | |
Record name | 1,4-Benzenedicarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15411-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terephthalamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015411548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terephthalamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-diamidinobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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